molecular formula C10H11NO5 B8680615 5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde CAS No. 207298-34-8

5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde

Cat. No.: B8680615
CAS No.: 207298-34-8
M. Wt: 225.20 g/mol
InChI Key: NJWLMMIPAPQNIZ-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a hydroxypropoxy group at the 5-position and a nitro group at the 2-position of the aromatic ring. The hydroxypropoxy substituent likely enhances solubility in polar solvents and modulates electronic effects on the aromatic ring, influencing its chemical and biological behavior.

Properties

CAS No.

207298-34-8

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

5-(3-hydroxypropoxy)-2-nitrobenzaldehyde

InChI

InChI=1S/C10H11NO5/c12-4-1-5-16-9-2-3-10(11(14)15)8(6-9)7-13/h2-3,6-7,12H,1,4-5H2

InChI Key

NJWLMMIPAPQNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCO)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-related properties:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde 3-hydroxypropoxy (5), nitro (2) C₁₀H₁₁NO₆ Hydrophilic substituent; potential for hydrogen bonding and solubility Inferred
5-Hydroxy-2-nitrobenzaldehyde Hydroxy (5), nitro (2) C₇H₅NO₄ Strong intramolecular hydrogen bonding; antimicrobial activity
5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde 2-chlorobenzyl (5), hydroxy (2), nitro (3) C₁₄H₁₀ClNO₄ Electron-withdrawing groups enhance stability; potential enzyme interactions
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde Hexafluoropropoxy (5), nitro (2) C₁₀H₅F₆NO₄ Fluorinated group increases lipophilicity and thermal stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) at the 2- or 3-position enhance stability and reactivity in oxidation reactions .
  • Polar substituents (e.g., hydroxypropoxy, hydroxy) improve solubility but may reduce volatility compared to non-polar analogs like 2-nitrobenzaldehyde .

Reactivity and Functional Comparisons

Singlet Oxygen Quenching

2-Nitrobenzaldehyde derivatives exhibit singlet oxygen (¹O₂) quenching properties. The order of efficacy is:
2-nitrobenzaldehyde > 3-nitrobenzaldehyde > 4-nitrobenzaldehyde .

  • The 2-nitro isomer's superior performance is attributed to optimal spatial alignment of the nitro group for ¹O₂ interaction.
  • Hydroxypropoxy or methoxymethoxy substituents (as in 5-substituted analogs) may enhance photostability but require empirical validation .
Enzymatic Oxidation

2-Nitrobenzaldehyde is a substrate for 2-carboxybenzaldehyde dehydrogenase, with kinetic parameters:

  • Kₘ : 2.8 mM, kcat : 48 s⁻¹ (vs. 100 mM and 39 s⁻¹ for 2-carboxybenzaldehyde).
  • Steric hindrance from bulky substituents (e.g., hydroxypropoxy) could reduce enzymatic affinity.
Schiff Base Formation

Nitrobenzaldehydes react with amines to form Schiff bases, which exhibit antimicrobial activity. For example:

  • Schiff bases derived from 2-nitrobenzaldehyde showed inhibition against Acinetobacter calcoaceticus.
  • Substituents like hydroxypropoxy may alter electron density, affecting imine bond stability and bioactivity.
Antioxidant Potential

2-Nitrobenzaldehyde outperforms synthetic antioxidants (e.g., TBHQ, BHT) in suppressing fatty acid photooxidation. Analogous 5-substituted derivatives could serve as UV-stable antioxidants in polymers or cosmetics.

Pharmaceutical Intermediates
  • 5-(Methoxymethoxy)-2-nitrobenzaldehyde is a precursor in heterocycle synthesis (e.g., benzimidazoles).
  • Fluorinated analogs (e.g., hexafluoropropoxy derivatives) are valuable in medicinal chemistry for improved bioavailability.
Analytical Chemistry

Derivatives like 2-nitrobenzaldehyde semicarbazone are used as LC/MS standards for nitrofuran detection in tissues.

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